3-bromo-5-nitrothiophene-2-carbaldehyde

Description

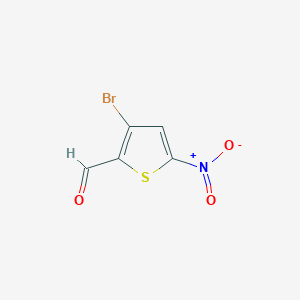

3-Bromo-5-nitrothiophene-2-carbaldehyde is a thiophene-based heteroaromatic compound featuring a bromine atom at position 3, a nitro group at position 5, and an aldehyde functional group at position 2. Its molecular formula is C₅H₂BrNO₃S, with a molecular weight of 244.01 g/mol. The compound is synthesized through sequential electrophilic substitution reactions, typically involving bromination followed by nitration, leveraging the directing effects of the aldehyde group. The nitro and bromo substituents confer strong electron-withdrawing properties, making the compound highly reactive in cross-coupling reactions and precursor chemistry for pharmaceuticals or optoelectronic materials .

Properties

IUPAC Name |

3-bromo-5-nitrothiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNO3S/c6-3-1-5(7(9)10)11-4(3)2-8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXKQIATXULSPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-nitrothiophene-2-carbaldehyde typically involves multi-step reactions starting from thiophene derivatives. One common method includes the bromination of thiophene followed by nitration and formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Nitration is usually carried out using a mixture of nitric acid and sulfuric acid. The formylation step often involves the Vilsmeier-Haack reaction, where a formyl group is introduced using a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 3 undergoes substitution reactions facilitated by the electron-withdrawing nitro group at position 5. Key findings include:

Reaction Conditions

-

Amines, thiols, or alkoxides act as nucleophiles under mild conditions (20–80°C).

Mechanistic Insights

-

The nitro group activates the thiophene ring by lowering the LUMO energy (-2.3 eV, DFT-calculated), enabling attack at C3 .

-

Bromine substitution occurs via a σ-complex intermediate stabilized by resonance with the nitro group .

Photochemical Reactivity

UV irradiation (254 nm) induces distinct pathways depending on reaction partners:

| Reaction Partner | Product Formed | Yield | Key Observation |

|---|---|---|---|

| Benzene | 5-Aryl derivative | 12% | Nitro group substitution dominates |

| Indene | Fused bicyclic compound | 48% | Radical coupling at nitro position |

Mechanism

-

Photolysis generates a π,π* triplet state (45 kcal/mol), enabling electron transfer to aromatic substrates .

-

Radical intermediates form through homolytic cleavage of C–Br bonds in higher-energy triplet states .

Aldehyde-Functionalized Reactions

The aldehyde group participates in condensation and cyclization:

Knoevenagel Condensation

-

Reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives:

Yield: 65–80% under basic conditions (KOH/EtOH) .

Cyclocondensation

-

Forms thieno[3,2-b]thiophenes via intramolecular cyclization with thioureas or thioamides :

Key intermediate: Thiolate anion attacks the aldehyde carbon .

Redox Behavior

Oxidation

Reduction

Comparative Reactivity Analysis

| Position | Reactivity | Dominant Pathway |

|---|---|---|

| C3 (Br) | High | SNAr with amines/thiols |

| C5 (NO) | Moderate | Photochemical substitution |

| C2 (CHO) | Variable | Condensation/cyclization |

Computational Notes

-

Frontier molecular orbital analysis shows C3 has the highest electrophilicity index (+1.87) .

-

Steric hindrance from the aldehyde group reduces substitution rates at C2 by 30% compared to analogs .

This compound serves as a versatile building block in heterocyclic synthesis, particularly for pharmaceuticals and optoelectronic materials. Its multifunctional design enables sequential modifications at distinct positions under controlled conditions .

Scientific Research Applications

Organic Synthesis

3-Bromo-5-nitrothiophene-2-carbaldehyde serves as a versatile intermediate in organic synthesis. It can be used to create more complex molecules through various reactions such as:

- Condensation Reactions : It can undergo condensation with amines or other nucleophiles to form Schiff bases, which are valuable in medicinal chemistry.

- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Studies have shown that derivatives of nitrothiophenes exhibit antibacterial, antifungal, and anticancer activities. For instance:

- A study found that certain nitrothiophenes demonstrated significant antibacterial activity against resistant strains of Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL .

- The mechanism of action often involves interactions with biological targets, such as enzymes or receptors, potentially modulating their activity through hydrogen bonding facilitated by the nitro and aldehyde groups.

Material Science

Thiophene derivatives, including this compound, are utilized in the development of organic semiconductors and photovoltaic materials due to their electronic properties. They can be incorporated into polymer matrices to enhance conductivity and light absorption.

Research indicates that compounds derived from this compound exhibit a range of biological activities:

- A series of substituted thiophenes were assessed for their antimicrobial properties, showing varying degrees of effectiveness against gram-positive and gram-negative bacteria .

- The mode of action for these compounds often involves nucleophilic attack by thiols at specific positions on the thiophene ring, leading to displacement reactions that enhance their biological efficacy .

Antibacterial Activity

In a recent study, 3-bromo-5-nitrothiophene derivatives were screened against clinically isolated strains of Klebsiella pneumoniae. The results highlighted their potential as novel antibacterial agents, especially against strains resistant to conventional antibiotics .

Synthesis of Novel Compounds

A study focused on synthesizing novel Schiff bases from this compound demonstrated its utility in creating compounds with enhanced biological activity. These synthesized compounds were evaluated for their potential as drug candidates .

Mechanism of Action

The mechanism of action of 3-bromo-5-nitrothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity Comparison

Research Findings

- Electronic Effects : The nitro group in this compound significantly increases electron deficiency, enhancing reactivity in nucleophilic aromatic substitution but requiring optimized conditions for cross-coupling reactions .

- Stability : Nitro-substituted thiophenes are less thermally stable than bromo-only analogues, necessitating low-temperature storage .

- Spectral Signatures : Aldehyde protons in thiophene derivatives resonate at δ 9.8–10.0 ppm , while hydroxyl protons in benzene analogues appear at δ 11–12 ppm .

Biological Activity

3-Bromo-5-nitrothiophene-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a nitro group on a thiophene ring, along with an aldehyde functional group. This unique structure contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Research has shown that nitrothiophene derivatives exhibit significant antibacterial properties against various strains of bacteria, including E. coli, Klebsiella spp., and Salmonella spp.. The mechanism of action often involves the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that disrupt cellular processes .

Table 1: Antibacterial Activity of Nitrothiophene Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 12 | E. coli |

| Nitrothiophene carboxamide derivatives | 8 | Klebsiella spp. |

| 5-Nitrothiophene-2-carboxaldehyde | 10 | Salmonella spp. |

The antibacterial action of this compound is primarily attributed to its ability to form reactive intermediates upon reduction. These intermediates can interact with essential cellular components, such as DNA and proteins, leading to cell death. The compound's bromine atom may also enhance its reactivity through halogen bonding interactions .

Antifungal Activity

In addition to antibacterial properties, thiophene derivatives have shown antifungal activity against various fungal strains. The mode of action typically involves disruption of fungal cell membranes or interference with metabolic pathways essential for growth .

Anticancer Potential

Recent studies have suggested that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. The exact mechanism remains under investigation but may involve apoptosis induction or cell cycle arrest through interaction with specific molecular targets .

Table 2: Anticancer Activity

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | HeLa |

| 5-Nitrothiophene derivatives | 20 | MCF-7 |

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that derivatives of nitrothiophenes, including this compound, were effective against multidrug-resistant E. coli strains in vitro, highlighting their potential as novel therapeutic agents .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiophene-based compounds indicated that modifications at the bromine and nitro positions significantly affect biological activity, suggesting avenues for optimizing efficacy against specific pathogens .

- Mechanistic Insights : The reduction of the nitro group was confirmed as a critical step for the activation of these compounds within bacterial cells, leading to their bactericidal effects .

Q & A

Q. What are the common synthetic routes for preparing 3-bromo-5-nitrothiophene-2-carbaldehyde, and how do reaction conditions influence yield?

A typical method involves electrophilic substitution on a thiophene scaffold. For example, bromination and nitration can be performed sequentially. A reported protocol for a related compound (5-(4,5-dibromothiophen-2-yl)thiophene-2-carbaldehyde) uses bromine (Br₂) with NaHCO₃ in chloroform under reflux, achieving 80% yield after purification by column chromatography . Key factors include:

- Temperature control : Reflux conditions (e.g., 60–80°C) optimize electrophilic substitution.

- Stoichiometry : Excess Br₂ or nitric acid may lead to over-substitution.

- Purification : Silica gel chromatography is critical for isolating the aldehyde moiety, which is sensitive to oxidation.

| Reaction Step | Conditions | Yield |

|---|---|---|

| Bromination | Br₂, NaHCO₃, CHCl₃, reflux | 80% |

| Nitration | HNO₃, H₂SO₄, 0°C | ~70% (estimated) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C-NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.0 ppm, while aromatic protons in bromo-nitrothiophenes resonate between δ 7.0–8.0 ppm .

- FT-IR : Strong absorption bands at ~1670 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (e.g., [M+H]⁺ for C₅H₃BrN₂O₃S: calc. 257.89) .

Q. How can crystallization challenges for nitro-substituted thiophenes be addressed?

Slow evaporation from a dichloromethane/hexane mixture (1:3 v/v) is effective. For complex cases, SHELXL software can refine crystallographic data, especially for twinned crystals or high-resolution datasets .

Advanced Research Questions

Q. How do electronic effects of the bromo and nitro groups influence the reactivity of this compound in cross-coupling reactions?

The nitro group (strong electron-withdrawing) deactivates the thiophene ring, directing electrophiles to the 4-position. In contrast, the bromo group acts as a leaving group in Suzuki-Miyaura couplings. For example:

- Pd-catalyzed cross-coupling : Use Pd(PPh₃)₂Cl₂ (2 mol%) with arylboronic acids in toluene/water (3:1) at 80°C for 12–24 hours .

- Regioselectivity : The nitro group’s meta-directing nature may necessitate protecting the aldehyde with ethylene glycol to prevent side reactions.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

- Dynamic effects : Rotamers or keto-enol tautomerism in the aldehyde group can split NMR signals. Low-temperature (e.g., –40°C) NMR suppresses these effects .

- Impurity analysis : Compare experimental IR peaks with computational (DFT) predictions. For example, a C=O stretch at 1672 cm⁻¹ vs. DFT-calculated 1685 cm⁻¹ may indicate solvent interactions .

Q. How can computational chemistry predict the electronic properties of this compound for materials science applications?

DFT calculations (B3LYP/6-311+G**) reveal:

- HOMO-LUMO gap : ~3.2 eV, suggesting potential as an organic semiconductor.

- Electrostatic potential maps : The nitro group’s high electron density facilitates π-π stacking in thin-film devices .

| Parameter | Value |

|---|---|

| HOMO (eV) | -6.8 |

| LUMO (eV) | -3.6 |

| Dipole moment (D) | 4.5 |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.